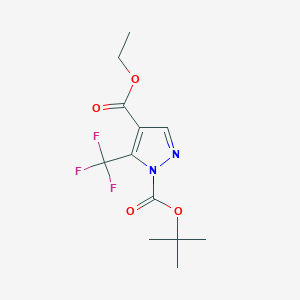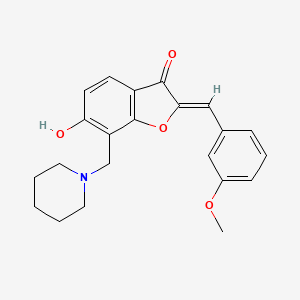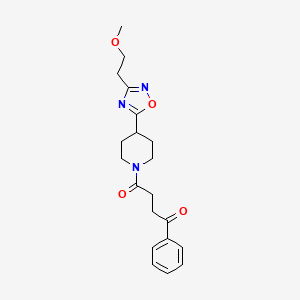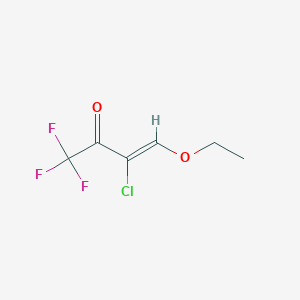
Desmorpholinyl Quizartinib-PEG2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desmorpholinyl Quizartinib-PEG2-COOH is a compound that incorporates a ligand for FLT-3 and a PEG-based PROTAC linker . It is used in the synthesis of PROTAC FLT-3 degrader 1 , which serves as a degrader for the FLT-3 internal tandem duplication (ITD) through PROTAC technology . The degrader exhibits an IC50 of 0.6 nM .
Synthesis Analysis
Desmorpholinyl Quizartinib-PEG2-COOH is employed in the synthesis of PROTAC FLT-3 degrader 1 . This compound serves as a degrader for the FLT-3 internal tandem duplication (ITD) through PROTAC technology .Molecular Structure Analysis
The molecular weight of Desmorpholinyl Quizartinib-PEG2-COOH is 608.7 . The IUPAC name is 3-(2-(2-((2-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-9H-9lambda3-benzo[d]imidazo[2,1-b]thiazol-7-yl)oxy)ethoxy)ethoxy)propanoic acid .Chemical Reactions Analysis
Desmorpholinyl Quizartinib-PEG2-COOH is used in the synthesis of PROTAC FLT-3 degrader 1 . This degrader is a PROTAC FLT-3 internal tandem duplication (ITD) degrader with an IC50 of 0.6 nM .Physical And Chemical Properties Analysis
Desmorpholinyl Quizartinib-PEG2-COOH has a molecular weight of 607.68 . It appears as a light yellow to yellow solid . The compound is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -20°C for 3 years or at 4°C for 2 years .Mechanism of Action
Desmorpholinyl Quizartinib-PEG2-COOH incorporates a ligand for FLT-3, and a PEG-based PROTAC linker . It is used in the synthesis of PROTAC FLT-3 degrader 1 . This degrader serves as a degrader for the FLT-3 internal tandem duplication (ITD) through PROTAC technology . The degrader exhibits an IC50 of 0.6 nM .
properties
IUPAC Name |
3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGZWDBDUKFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmorpholinyl Quizartinib-PEG2-COOH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)



